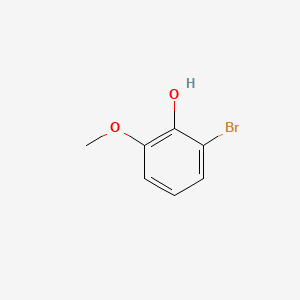

2-Bromo-6-methoxyphenol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-6-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUFQISIJPSTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452141 | |

| Record name | 2-BROMO-6-METHOXYPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28165-49-3 | |

| Record name | 2-BROMO-6-METHOXYPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and potential applications of 2-Bromo-6-methoxyphenol (CAS Number: 28165-49-3). While this compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, detailed experimental protocols and in-depth biological studies are not extensively documented in publicly available literature. This guide summarizes the existing knowledge and highlights areas for future investigation.

Core Chemical Information

CAS Number: 28165-49-3[1]

This compound, also known as 6-Bromoguaiacol or 3-Bromo-2-hydroxyanisole, is a halogenated derivative of guaiacol. Its chemical structure features a phenol ring substituted with a bromine atom and a methoxy group at positions 2 and 6, respectively.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇BrO₂ | [1] |

| Molecular Weight | 203.03 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | 62-65 °C | |

| Boiling Point | 146 °C at 4 mmHg | |

| Density | 1.6 g/cm³ | |

| Solubility | Slightly soluble in water. | |

| Storage Temperature | Inert atmosphere, room temperature. | [1] |

Spectroscopic Data

Detailed spectroscopic data, including 1H NMR, 13C NMR, IR, and mass spectrometry, are essential for the unambiguous identification and characterization of this compound. While specific spectra are not reproduced here, they can be found in various chemical databases and are crucial for verifying the identity and purity of the compound in a laboratory setting.[2]

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting. The following table outlines its hazard and precautionary statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Classification | Code | Description | Reference(s) |

| Hazard Statements | H315 | Causes skin irritation. | [1][2] |

| H319 | Causes serious eye irritation. | [1][2] | |

| H335 | May cause respiratory irritation. | [1][2] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

Personal Protective Equipment (PPE): When handling this compound, it is essential to use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Synthesis and Reactivity

The following diagram illustrates a generalized workflow for such a synthesis.

This proposed synthesis would require careful control of reaction conditions to achieve the desired regioselectivity, favoring bromination at the 6-position of the guaiacol ring. The choice of brominating agent and solvent would be critical in optimizing the yield and purity of the final product.

Potential Biological Activity and Applications

This compound serves as a valuable building block in organic synthesis. Its utility is highlighted by its potential use as an intermediate in the synthesis of more complex molecules with biological activity.

Antioxidant and Anticancer Potential

Phenolic compounds are well-known for their antioxidant properties. While direct studies on the antioxidant and anticancer activities of this compound are limited, research on structurally related bromophenol derivatives suggests that this compound may possess similar properties. For instance, some synthesized methylated and acetylated bromophenol derivatives have shown the ability to ameliorate oxidative damage and induce apoptosis in cancer cell lines.[3]

Role in Drug Development

The structural motif of this compound is found in various biologically active compounds. Its utility as a synthetic intermediate makes it relevant to drug discovery and development. For example, derivatives of brominated and methoxylated phenols have been investigated for their cytotoxic effects against various cancer cell lines.[4]

Signaling Pathway Interactions: An Area for Future Research

To date, no specific studies have been identified that directly link this compound to the modulation of key cellular signaling pathways such as the NF-κB or MAPK pathways. However, it is known that other phenolic compounds can influence these pathways, which are critical in inflammation and cancer.[5] Given the structural similarities, it is plausible that this compound could also interact with these signaling cascades. This represents a significant area for future research to elucidate its potential mechanisms of biological action.

The diagram below illustrates a hypothetical point of intervention for a phenolic compound within a generalized inflammatory signaling pathway.

Further investigation is required to validate whether this compound or its derivatives can indeed modulate such pathways and to determine the specific molecular targets.

Conclusion

This compound is a chemical compound with established physicochemical properties and clear utility as a synthetic intermediate. While its direct biological activities and mechanisms of action are not yet fully elucidated, the study of related compounds suggests potential for antioxidant, anticancer, and anti-inflammatory effects. This technical guide provides a foundation for researchers and drug development professionals interested in exploring the potential of this and similar molecules. Further research into its synthesis, biological activity, and interaction with cellular signaling pathways is warranted to fully unlock its therapeutic and scientific potential.

References

- 1. This compound | 28165-49-3 [sigmaaldrich.com]

- 2. This compound | C7H7BrO2 | CID 11019958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Structural Analysis and Characterization of 2-Bromo-6-methoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-methoxyphenol is a halogenated phenolic compound with significant potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex molecules. Its structural features, including a bromine atom and a methoxy group on a phenol ring, provide multiple sites for chemical modification, making it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the structural analysis and characterization of this compound, including its physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, this guide explores the potential biological activities of this compound by examining the known signaling pathways affected by structurally related bromophenols.

Physicochemical Properties

This compound, also known as 6-Bromoguaiacol, is a solid at room temperature with the chemical formula C₇H₇BrO₂.[1][2][3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇BrO₂ | [2][3] |

| Molecular Weight | 203.03 g/mol | [4] |

| CAS Number | 28165-49-3 | [2][3] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 62-65 °C | [3] |

| Boiling Point | 146 °C at 4 mmHg | [3] |

| Solubility | Slightly soluble in water | [3] |

Structural Analysis and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic effects of the bromine, hydroxyl, and methoxy substituents.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern.

Note: Since experimental data for this compound is not available, the following table presents data for a structurally similar compound, 2-Bromo-4-ethyl-6-methoxyphenol, to provide an estimation of the expected chemical shifts.[5]

Table 2: ¹H and ¹³C NMR Data for 2-Bromo-4-ethyl-6-methoxyphenol in CDCl₃ [5]

| Assignment | ¹H NMR (400 MHz) δ (ppm), Multiplicity, J (Hz) | ¹³C NMR (100 MHz) δ (ppm) |

| Ar-H | 7.09 (s, 1H), 6.71 (s, 1H) | 146.03, 144.27, 134.72, 118.43, 114.36, 111.47 |

| -OH | 5.48 (s, 1H) | - |

| -OCH₃ | 3.87 (s, 3H) | 56.07 |

| -CH₂CH₃ | 2.70-2.64 (m, 2H) | 29.11 |

| -CH₂CH₃ | 1.21-1.17 (t, J=15.04 Hz, 3H) | 14.68 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit absorptions corresponding to the O-H, C-H, C=C (aromatic), and C-O bonds.

Table 3: Predicted and Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 1260-1000 | Strong | C-O stretch (aryl ether and phenol) |

| 800-600 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The presence of a bromine atom is readily identified by the characteristic M+2 isotopic peak, which is of nearly equal intensity to the molecular ion peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Relative Intensity (%) | Assignment |

| 202/204 | ~100 | [M]⁺ (Molecular ion) |

| 187/189 | Moderate | [M - CH₃]⁺ |

| 159/161 | Moderate | [M - CH₃ - CO]⁺ |

| 123 | Low | [M - Br]⁺ |

| 79/81 | High | [Br]⁺ |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, adapted from established procedures for similar compounds.

Synthesis of this compound from 2-Methoxyphenol (Guaiacol)

This protocol describes the regioselective bromination of 2-methoxyphenol.

Materials:

-

2-Methoxyphenol (Guaiacol)

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-methoxyphenol (1.0 eq) in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

Procedure:

-

Prepare a slurry of silica gel in hexane and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Purification by Recrystallization[6]

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.[6]

-

If the solution is colored, add a small amount of activated charcoal and heat to boiling for a few minutes.

-

Perform a hot gravity filtration to remove insoluble impurities and charcoal.[6]

-

To the hot filtrate, add deionized water dropwise until the solution becomes persistently cloudy.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.[6]

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, the activities of structurally related bromophenols and methoxyphenols suggest potential antioxidant and anticancer properties.[7][8] Phenolic compounds are known to exert their effects by modulating various cellular signaling pathways.

Antioxidant Activity

Phenolic compounds can act as antioxidants by scavenging free radicals and modulating endogenous antioxidant defense systems.[9][10] The Nrf2-Keap1 pathway is a key regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to their transcription.

Anticancer Activity

Several bromophenol derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[7][11][12][13] This is often mediated through the modulation of key signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways.[7][11] Inhibition of the pro-survival PI3K/Akt pathway and activation of the pro-apoptotic MAPK pathway can lead to the activation of caspases and ultimately, cell death.[7][11]

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery and organic synthesis. This technical guide has provided a comprehensive overview of its structural analysis, characterization, and methodologies for its synthesis and purification. While further research is needed to fully elucidate its biological activities and mechanisms of action, the information presented here, based on the properties of structurally related compounds, provides a strong foundation for future investigations into its potential as a therapeutic agent. The detailed protocols and spectroscopic data serve as a practical resource for researchers working with this compound.

References

- 1. 2-Bromo-4-methoxyphenol | C7H7BrO2 | CID 297382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C7H7BrO2 | CID 11019958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. benchchem.com [benchchem.com]

- 7. BOS-93, a novel bromophenol derivative, induces apoptosis and autophagy in human A549 lung cancer cells via PI3K/Akt/mTOR and MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. rem.bioscientifica.com [rem.bioscientifica.com]

- 11. [PDF] A Novel Bromophenol Derivative BOS-102 Induces Cell Cycle Arrest and Apoptosis in Human A549 Lung Cancer Cells via ROS-Mediated PI3K/Akt and the MAPK Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 12. Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and Pentabromophenol in Human Peripheral Blood Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-methoxyphenol from Guaiacol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-6-methoxyphenol from guaiacol, a critical transformation for the generation of valuable intermediates in pharmaceutical and fine chemical synthesis. This document details optimized experimental protocols, quantitative data, and logical workflows to ensure reproducible and efficient synthesis.

Introduction

This compound is a key building block in organic synthesis, valued for its specific substitution pattern which allows for further functionalization in the development of complex molecules. The synthesis from the readily available starting material, guaiacol, presents a direct and atom-economical approach. The primary challenge in this synthesis is achieving high regioselectivity for the ortho-position to the hydroxyl group, as the competing para-bromination product, 4-bromo-2-methoxyphenol, is also readily formed. This guide focuses on a selective ortho-bromination strategy to maximize the yield of the desired 2-bromo isomer.

Reaction Mechanism and Selectivity

The bromination of guaiacol is an electrophilic aromatic substitution reaction. The hydroxyl and methoxy groups are both activating and direct incoming electrophiles to the ortho and para positions.[1] To achieve high selectivity for the ortho-product (this compound), specific reaction conditions are employed to sterically and electronically favor substitution at the position adjacent to the hydroxyl group. The use of a bulky brominating agent or a directing group strategy can enhance ortho-selectivity.

A highly effective method for the selective mono-ortho-bromination of phenols involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) in methanol.[2][3] The proposed mechanism suggests that p-TsOH may form a hydrogen-bonded complex with the phenolic hydroxyl group and NBS, facilitating the delivery of the electrophilic bromine to the ortho-position.[3]

Experimental Protocols

This section provides a detailed experimental protocol for the selective synthesis of this compound from guaiacol.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| Guaiacol | C₇H₈O₂ | 124.14 | ≥98% |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | ≥98% |

| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | C₇H₁₀O₄S | 190.22 | ≥98% |

| Methanol (ACS Grade) | CH₄O | 32.04 | ≥99.8% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ≥99.5% |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | ≥99.5% |

| Hexane | C₆H₁₄ | 86.18 | ≥98.5% |

| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | ≥99% |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - |

| Brine (Saturated aqueous NaCl) | NaCl | 58.44 | - |

Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve guaiacol (1.0 eq.) and p-toluenesulfonic acid monohydrate (0.1 eq.) in ACS-grade methanol.

-

Addition of Brominating Agent: In a separate flask, prepare a 0.1 M solution of N-bromosuccinimide (1.0 eq.) in methanol. Protect this solution from light by wrapping the flask in aluminum foil.

-

Reaction: Add the NBS solution dropwise to the guaiacol solution over a period of 20-30 minutes at room temperature with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 30-60 minutes after the addition of NBS is finished.

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product as a mixture of isomers.

-

Purification

The crude product, a mixture of this compound and 4-Bromo-2-methoxyphenol, is purified by column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20%).

-

Fraction Collection: Collect fractions and analyze by TLC to isolate the desired ortho-isomer, which typically has a different retention factor (Rf) value than the para-isomer.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Guaiacol | 1.0 eq. |

| N-Bromosuccinimide | 1.0 eq. |

| p-Toluenesulfonic acid | 0.1 eq. |

| Reaction Conditions | |

| Solvent | Methanol |

| Temperature | Room Temperature |

| Reaction Time | 30-60 minutes |

| Product | |

| This compound | |

| Isolated Yield | 75-85% |

| Appearance | Off-white solid |

| Melting Point | 49-51 °C |

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.05 (dd, J = 8.0, 1.6 Hz, 1H), 6.95 (t, J = 8.0 Hz, 1H), 6.85 (dd, J = 8.0, 1.6 Hz, 1H), 5.80 (s, 1H, -OH), 3.90 (s, 3H, -OCH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 147.2, 144.1, 124.9, 120.2, 114.8, 110.5, 56.3. |

| GC-MS (EI) | m/z (%): 204/202 (M⁺, 100/98), 189/187, 108. The presence of two molecular ion peaks with an intensity ratio of approximately 1:1 is characteristic of a monobrominated compound.[1] |

Visualizations

Reaction Pathway

Caption: Synthetic pathway for the bromination of guaiacol.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Guaiacol: Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye irritation.

-

Dichloromethane: A suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

-

Methanol: Toxic and flammable. Avoid inhalation and contact with skin.

-

p-Toluenesulfonic acid: Causes severe skin burns and eye damage. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

This guide provides a robust and selective method for the synthesis of this compound. By following the detailed protocols and considering the safety precautions, researchers can confidently produce this valuable intermediate for their synthetic endeavors.

References

Spectroscopic Profile of 2-Bromo-6-methoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-methoxyphenol is a halogenated aromatic compound with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other fine chemicals. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and quality control. This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring this data are also presented, along with a logical workflow for spectroscopic analysis.

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.10 - 6.80 | m | 3H | Ar-H |

| ~5.50 | s (broad) | 1H | Ar-OH |

| ~3.90 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~147.0 | C-O (Ar) |

| ~145.0 | C-O (Ar) |

| ~125.0 - 110.0 | Ar-C |

| ~110.0 | C-Br (Ar) |

| ~56.0 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Expected FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic, -OCH₃) |

| 1600 - 1440 | Medium to Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| 1230 - 1140 | Strong | C-O stretch (phenol) |

| ~650 | Medium to Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 202/204 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for Br) |

| 187/189 | Medium | [M-CH₃]⁺ |

| 123 | Medium | [M-Br]⁺ |

| 95 | Medium | [M-Br-CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[1]

-

-

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Use a standard proton-decoupled pulse sequence to acquire the ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a single line.

-

A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[2]

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or methanol.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through a capillary column.

-

The column temperature is programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the column's stationary phase.

-

-

MS Detection:

-

As the separated components elute from the GC column, they enter the mass spectrometer.

-

The molecules are ionized, typically by electron impact (EI).

-

The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum for each eluting component.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 2-Bromo-6-methoxyphenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Bromo-6-methoxyphenol (CAS No. 28165-49-3). It also details experimental protocols for its analysis and discusses its applications as a versatile intermediate in organic synthesis and drug discovery.

Core Chemical and Physical Properties

This compound is a halogenated monomethoxyphenol that serves as a valuable building block in the synthesis of more complex molecules. Its chemical structure, featuring a hydroxyl, a methoxy, and a bromine substituent on a benzene ring, offers multiple sites for chemical modification.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 6-Bromoguaiacol, 3-Bromo-2-hydroxyanisole | [1] |

| CAS Number | 28165-49-3 | [1] |

| Molecular Formula | C₇H₇BrO₂ | [1] |

| Molecular Weight | 203.03 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 62-65 °C | |

| Boiling Point | 146 °C at 4 mmHg | |

| Density | 1.585 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Slightly soluble in water | |

| InChI | InChI=1S/C7H7BrO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3 | [1] |

| InChIKey | WEUFQISIJPSTBM-UHFFFAOYSA-N | [1] |

| SMILES | COC1=C(C(=CC=C1)Br)O | [1] |

Spectroscopic and Analytical Data

The characterization of this compound is routinely performed using a variety of spectroscopic techniques.

| Technique | Data Summary |

| ¹H NMR (Proton NMR) | The ¹H NMR spectrum of a methoxyphenol derivative typically shows a singlet for the methoxy group protons around δ 3.8-4.0 ppm.[2] The aromatic protons will appear as multiplets in the aromatic region (δ 6.5-7.5 ppm), with their splitting patterns and coupling constants providing information about the substitution pattern on the benzene ring. The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. |

| ¹³C NMR (Carbon NMR) | The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms. The methoxy carbon typically appears around δ 55-60 ppm.[2] The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon bearing the hydroxyl group and the carbon bearing the methoxy group will be shifted downfield due to the electron-withdrawing nature of the oxygen atoms. The carbon attached to the bromine atom will also show a characteristic chemical shift. |

| FT-IR (Infrared) | The FT-IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorptions include a broad O-H stretching band for the phenolic hydroxyl group (around 3200-3600 cm⁻¹), C-H stretching vibrations for the aromatic and methyl groups (around 2850-3100 cm⁻¹), C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching vibrations for the ether and phenol functionalities (around 1000-1300 cm⁻¹). The C-Br stretching vibration will appear at lower wavenumbers (typically 500-650 cm⁻¹). |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50).[3] Fragmentation patterns can provide further structural information. |

Experimental Protocols

Protocol 1: Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 2-methoxyphenol (guaiacol).

Materials:

-

2-Methoxyphenol (guaiacol)

-

Bromine (Br₂) or a suitable brominating agent (e.g., N-Bromosuccinimide)

-

A suitable solvent (e.g., glacial acetic acid, dichloromethane)

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve 2-methoxyphenol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise to the stirred solution of 2-methoxyphenol.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the reddish-brown color disappears.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent like dichloromethane or diethyl ether.

-

Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.[4]

Caption: General workflow for the synthesis of this compound.

Protocol 2: Purification by Recrystallization

Materials:

-

Crude this compound

-

A suitable solvent or solvent pair (e.g., ethanol/water, hexane)

-

Erlenmeyer flasks

-

Heating source (hot plate)

-

Buchner funnel and filter flask

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot solvent in an Erlenmeyer flask.[5]

-

If colored impurities are present, add a small amount of activated charcoal and heat briefly.

-

Perform a hot filtration to remove any insoluble impurities and the charcoal.[5]

-

Allow the hot, clear filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.[6]

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., HP-5ms)

Procedure:

-

Sample Preparation: Dissolve a small amount of this compound in a volatile solvent such as dichloromethane or methanol.[3]

-

Injection: Inject a small volume of the prepared sample into the GC.

-

GC Conditions: Use a suitable temperature program to separate the components of the sample. For example, start at a lower temperature and ramp up to a higher temperature to ensure good separation.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range that includes the molecular weight of the compound (e.g., m/z 50-300).

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time of this compound and the mass spectrum to confirm its identity by comparing the fragmentation pattern with known databases.[7]

Synthetic Utility and Applications

This compound is a versatile building block in organic synthesis, primarily utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The bromine atom can participate in palladium-catalyzed Suzuki-Miyaura coupling reactions with boronic acids to introduce new aryl or vinyl substituents. This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals.

Ullmann Condensation: The phenolic hydroxyl group can undergo Ullmann condensation with aryl halides in the presence of a copper catalyst to form diaryl ethers. This reaction is valuable for synthesizing complex polycyclic aromatic compounds.

Applications in Drug Discovery: Derivatives of bromophenols have shown a range of biological activities, including antioxidant and anticancer properties.[8] While this compound itself is primarily an intermediate, its structural motifs are found in more complex bioactive molecules. For instance, methoxyphenol derivatives have been investigated as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is a target for anti-inflammatory drugs.[9]

Potential Biological Signaling Pathways

While there is no direct evidence of this compound's involvement in specific signaling pathways, structurally related phenolic compounds have been shown to modulate various cellular signaling cascades. For example, some polyphenolic compounds are known to influence pathways such as the MAPK and NF-κB signaling pathways, which are critical in inflammation and cancer.[10] The antioxidant properties of phenolic compounds can also play a role in mitigating oxidative stress-related signaling. Further research is needed to explore the potential biological effects of this compound and its derivatives on these and other signaling pathways.

Caption: Potential signaling pathways that may be influenced by phenolic compounds.

Safety and Handling

This compound is classified as an irritant.[1] It is important to handle this chemical with appropriate safety precautions.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

References

- 1. This compound | C7H7BrO2 | CID 11019958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. benchchem.com [benchchem.com]

- 4. CN104098449B - A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol - Google Patents [patents.google.com]

- 5. physics.emu.edu.tr [physics.emu.edu.tr]

- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 7. epa.gov [epa.gov]

- 8. mdpi.com [mdpi.com]

- 9. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Melanoma Cellular Signaling Transduction Pathways Targeted by Polyphenols Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Bromo-6-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-6-methoxyphenol, a key intermediate in organic synthesis and pharmaceutical development.[1] While specific quantitative solubility data across a wide range of organic solvents is not extensively documented in publicly available literature, this document consolidates qualitative solubility information and outlines the standardized experimental protocols necessary for its precise determination. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, purification processes, and formulation development.

Physicochemical Properties

This compound is a substituted phenol with the molecular formula C₇H₇BrO₂ and a molar mass of 203.03 g/mol .[1][2] Its structure, featuring a polar hydroxyl group and a methoxy group, alongside a less polar brominated aromatic ring, suggests a nuanced solubility profile. Key physicochemical properties are summarized below:

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrO₂ | [1][2] |

| Molar Mass | 203.03 g/mol | [1][2] |

| Melting Point | 62-65 °C | [1] |

| Boiling Point | 146 °C / 4 mmHg | [1][2] |

| pKa | 8.43 ± 0.10 (Predicted) | [1][2] |

| Appearance | White to light yellow powder/crystal | [3] |

Solubility Profile

Based on general principles of solubility ("like dissolves like") and available data for structurally related compounds, a qualitative solubility profile for this compound can be inferred. The presence of the polar hydroxyl and methoxy groups suggests solubility in polar organic solvents, while the aromatic ring and bromine atom contribute to some solubility in less polar environments.

Qualitative Solubility Data

While specific quantitative values are scarce, the following qualitative descriptions have been noted:

-

Organic Solvents: The general behavior of phenols and substituted phenols suggests that this compound is likely to be soluble in a range of common organic solvents including:

-

Alcohols (Methanol, Ethanol)

-

Ketones (Acetone)

-

Ethers (Diethyl ether)

-

Chlorinated solvents (Dichloromethane, Chloroform)

-

Polar aprotic solvents (DMSO, DMF)

-

For a related compound, 4-Bromo-2-methoxyphenol, a high solubility of 200 mg/mL in Dimethyl Sulfoxide (DMSO) has been reported, which is a strong indicator that this compound would also be highly soluble in DMSO.[4] DMSO is a powerful solvent for a wide array of organic materials.[5] Similarly, 2-Bromo-6-methoxynaphthalene is noted to be soluble in DMSO and slightly soluble in methanol.[6]

Due to the lack of specific quantitative data, it is imperative for researchers to experimentally determine the solubility of this compound in the solvent system relevant to their specific application.

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, standardized methods should be employed. The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[4]

Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound with a known volume of the solvent of interest until a saturated solution is achieved. The concentration of the dissolved compound in the supernatant is then quantified.

Detailed Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a sealed container (e.g., a glass vial with a PTFE-lined cap) containing a precise volume of the selected organic solvent. The presence of excess solid is crucial to ensure saturation.[4]

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period to reach equilibrium. A period of 24 to 48 hours is often adequate, but this should be confirmed experimentally.

-

Phase Separation: After equilibration, the suspension is left undisturbed to allow the undissolved solid to sediment.[4] Centrifugation can be used to accelerate this process and ensure a clear supernatant.

-

Sampling and Dilution: A known volume of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

Caption: General workflow for solubility determination via the shake-flask method.

Conclusion

This compound is a valuable chemical intermediate with a solubility profile that makes it amenable to a variety of organic solvents. While quantitative data is limited, its structural features suggest good solubility in polar organic solvents like DMSO and alcohols. For applications in drug development and process chemistry where precise concentrations are critical, it is essential that researchers and scientists perform rigorous experimental solubility determinations. The shake-flask method detailed in this guide provides a robust framework for obtaining accurate and reliable solubility data, facilitating the effective use of this compound in research and development.

References

- 1. chembk.com [chembk.com]

- 2. 2-BROMO-6-METHOXY-PHENOL CAS#: 28165-49-3 [chemicalbook.com]

- 3. This compound | 28165-49-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. 2-Bromo-6-methoxynaphthalene | 5111-65-9 [chemicalbook.com]

- 7. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Safety and Handling of 2-Bromo-6-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety data, handling precautions, and emergency procedures for 2-Bromo-6-methoxyphenol (CAS No. 28165-49-3). The information compiled is intended to ensure the safe use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a solid organic compound utilized as an intermediate in organic and pharmaceutical synthesis.[1][2] A summary of its key physical and chemical properties is presented below.

| Property | Value |

| Molecular Formula | C₇H₇BrO₂ |

| Molecular Weight | 203.03 g/mol [3] |

| Appearance | Solid[4] |

| Melting Point | 62-65 °C[1] |

| Boiling Point | 146 °C at 4 mmHg[1][2] |

| Solubility | Slightly soluble in water.[1][2] |

| Storage Temperature | Inert atmosphere, room temperature.[4] |

Hazard Identification and Classification

This compound is classified as an irritant.[3] The following table summarizes its hazard statements according to the Globally Harmonized System (GHS).

| Hazard Class | GHS Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3][5] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[3][5] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[3][5] |

Pictogram: [4]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when handling this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of dust or vapors.[1]

-

Safety Stations: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[6]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against accidental exposure.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US).[5] A face shield may be required for splash hazards. | Protects against splashes and airborne particles that can cause serious eye irritation.[3][5] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use.[7] | Prevents skin contact, which can cause skin irritation.[3][5] |

| Body Protection | A standard laboratory coat.[1] For larger quantities, a chemical-resistant apron may be necessary. | Protects against incidental skin contact and contamination of personal clothing. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if working outside of a fume hood or if dust or vapors may be generated.[5] | Prevents respiratory tract irritation.[3][5] |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[6]

-

Avoid the formation and inhalation of dust.[8]

-

All weighing and transferring of the chemical should be conducted within a chemical fume hood.[1]

-

Use non-sparking tools and ground all equipment when transferring the substance to prevent static discharge.[9]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[6]

Storage Procedures

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[6][10]

-

It is recommended to store the compound under an inert atmosphere.[4]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][8] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[5][10] |

| Eye Contact | Immediately rinse the eyes cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[5][10] |

Accidental Release Measures

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place in a sealed, labeled container for disposal.[7]

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated container for disposal.[7]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material.[7]

Experimental Workflow and Safety Logic

The following diagrams illustrate the general workflow for safely handling this compound and the logical decision-making process in case of an accidental exposure.

References

- 1. umdearborn.edu [umdearborn.edu]

- 2. SOP: Irritants | PennEHRS [ehrs.upenn.edu]

- 3. safety.duke.edu [safety.duke.edu]

- 4. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]

- 5. scribd.com [scribd.com]

- 6. kishida.co.jp [kishida.co.jp]

- 7. benchchem.com [benchchem.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromo-6-methoxyphenol: Discovery, Synthesis, and Applications

This technical guide provides a comprehensive overview of 2-Bromo-6-methoxyphenol, a significant chemical intermediate in various fields of chemical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, its physicochemical properties, detailed synthetic protocols, and its role in modern organic chemistry.

Introduction and Historical Context

While the specific historical record of the initial discovery and synthesis of this compound is not prominently documented in scientific literature, its origins are intrinsically linked to the broader exploration of halogenated phenols and their derivatives. The parent compound, 2-methoxyphenol (guaiacol), was first isolated in 1826 by Otto Unverdorben from the distillation of guaiacum resin.[1] The subsequent development of electrophilic aromatic substitution reactions in the 19th and 20th centuries paved the way for the synthesis of a vast array of halogenated aromatic compounds.

The introduction of a bromine atom to the guaiacol scaffold at the 6-position yields this compound, a versatile building block. The presence of the hydroxyl, methoxy, and bromo functional groups at specific positions on the aromatic ring allows for a multitude of chemical transformations, making it a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and material science sectors. Its utility is primarily as an intermediate in organic synthesis and for the development of pharmaceutical compounds.[2][3]

Physicochemical Properties

A comprehensive summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and for analytical purposes.

| Property | Value | Reference |

| CAS Number | 28165-49-3 | [3][4][5][6] |

| Molecular Formula | C₇H₇BrO₂ | [4][5][6] |

| Molecular Weight | 203.03 g/mol | [4][5] |

| Appearance | White to light yellow or off-white crystalline powder/solid | [6] |

| Melting Point | 62-65 °C | [3] |

| Boiling Point | 146 °C at 4 mmHg | [3][4] |

| Density | 1.585 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Slightly soluble in water | [3][4] |

| Flash Point | 86.5 °C | [3] |

| Refractive Index | 1.578 | [3] |

| InChI Key | WEUFQISIJPSTBM-UHFFFAOYSA-N | [7][8] |

| SMILES | COc1cccc(Br)c1O | [7] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of 2-methoxyphenol (guaiacol). The directing effects of the hydroxyl and methoxy groups on the aromatic ring guide the incoming electrophile. While the hydroxyl group is a strongly activating ortho-, para-director, and the methoxy group is also an activating ortho-, para-director, the substitution pattern can be influenced by the choice of brominating agent and reaction conditions. A plausible and commonly employed method involves the direct bromination of guaiacol.

3.1. Proposed Experimental Protocol: Bromination of 2-Methoxyphenol

This protocol is based on established procedures for the bromination of substituted phenols.

Materials:

-

2-Methoxyphenol (guaiacol)

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (NaOH) solution (e.g., 6 M)

-

Hydrochloric acid (HCl) (concentrated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle/stir plate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyphenol (1.0 equivalent) in acetonitrile.

-

Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.0-1.1 equivalents) to the solution at room temperature. The reaction mixture is then stirred for a specified period (e.g., 24 hours), and the progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure (rotary evaporation). The resulting residue is suspended in dichloromethane.

-

Extraction: A solution of sodium hydroxide is added to the suspension, and the organic layer is separated and discarded. The aqueous basic layer is then acidified with concentrated hydrochloric acid to a pH of approximately 2. The product is then extracted from the acidic aqueous layer using dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the final product as a white to off-white solid.

3.2. Synthetic Pathway Visualization

The following diagram illustrates the synthetic route from 2-methoxyphenol to this compound.

Caption: Synthesis of this compound from 2-Methoxyphenol.

Applications in Research and Development

This compound serves as a versatile starting material in organic synthesis. Its unique substitution pattern makes it a valuable precursor for the synthesis of a variety of more complex molecules.

-

Pharmaceutical Intermediates: The compound is utilized as a key intermediate in the synthesis of various pharmaceutical agents. The bromo-substituent can be readily transformed through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to introduce new carbon-carbon or carbon-heteroatom bonds, a fundamental strategy in the construction of drug candidates.

-

Agrochemicals and Specialty Chemicals: Similar to its use in pharmaceuticals, it can be a building block for the development of new agrochemicals and other specialty chemicals where a substituted phenolic core is required.

-

Material Science: The functional groups present in this compound allow for its incorporation into polymers and other functional materials, potentially imparting specific electronic or optical properties.

Safety and Handling

This compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]

Conclusion

This compound, a derivative of the naturally occurring compound guaiacol, is a synthetically important molecule with broad applications in medicinal chemistry and material science. While its specific discovery is not well-chronicled, its synthesis is a straightforward example of electrophilic aromatic substitution. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and professionals working with this versatile chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. Wholesale 2-BROMO-6-METHOXY-PHENOL CAS:28165-49-3 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 3. chembk.com [chembk.com]

- 4. 2-BROMO-6-METHOXY-PHENOL CAS#: 28165-49-3 [chemicalbook.com]

- 5. This compound | C7H7BrO2 | CID 11019958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. haihangchem.com [haihangchem.com]

- 7. This compound [stenutz.eu]

- 8. This compound | 28165-49-3 [sigmaaldrich.com]

The Rising Therapeutic Potential of 2-Bromo-6-methoxyphenol Derivatives: A Technical Overview

For Immediate Release

[City, State] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the burgeoning biological activities of 2-Bromo-6-methoxyphenol derivatives. This whitepaper synthesizes current research, presenting a detailed analysis of the antioxidant, anticancer, and enzyme-inhibitory properties of this promising class of compounds. The guide features meticulously structured data, in-depth experimental protocols, and novel visualizations of key cellular pathways, offering a critical resource for advancing therapeutic innovation.

Natural bromophenols, primarily found in marine algae, have long been recognized for their diverse biological activities.[1] Their synthetic derivatives are now at the forefront of drug discovery, demonstrating significant potential in oncology, and in combating oxidative stress-related conditions.[1] This guide focuses specifically on derivatives of this compound, a key structural motif that has shown considerable promise.

Key Biological Activities and Quantitative Data

Derivatives of this compound have exhibited a range of biological effects, with the most prominent being anticancer and antioxidant activities. Several studies have quantified these effects, providing valuable data for comparative analysis.

Anticancer Activity

A significant body of research points to the potent cytotoxic effects of these derivatives against various cancer cell lines.[2][3] The mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[2]

| Compound/Derivative Name | Cancer Cell Line | IC50 Value (µM) | Reference |

| (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate) | K562 (Leukemia) | Inhibited viability, induced apoptosis (specific IC50 not provided) | [1][3] |

| WLJ18 | A549 (Lung) | 7.10 ± 0.53 | [3] |

| WLJ18 | Bel7402 (Liver) | 9.68 ± 0.76 | [3] |

| N-(5-methoxyphenyl) methoxybenzenesulphonamides (brominated derivatives) | MCF7 (Breast adenocarcinoma) | Sub-micromolar to nanomolar | [4] |

| N-(5-methoxyphenyl) methoxybenzenesulphonamides (brominated derivatives) | HeLa (Cervical cancer) | Sub-micromolar | [4] |

Antioxidant Activity

The phenolic hydroxyl group is a key structural feature suggesting potential antioxidant activity through radical scavenging.[4] Certain derivatives have been shown to ameliorate oxidative damage induced by agents like hydrogen peroxide (H₂O₂).[1]

| Compound/Derivative Name | Assay/Model | Key Findings | Reference |

| 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene | H₂O₂-induced oxidative damage in HaCaT cells | Ameliorated oxidative damage and ROS generation | [1][4] |

| (oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate | H₂O₂-induced oxidative damage in HaCaT cells | Ameliorated oxidative damage and ROS generation | [1] |

Enzyme Inhibition

Recent studies have also explored the inhibitory effects of bromophenol derivatives on key metabolic enzymes, suggesting their potential in treating a wider range of diseases.

| Compound/Derivative Name | Enzyme | Ki Value (nM) | Reference |

| 1-bromo-4,5-dimethoxy-2-(5-methoxy-2-methylbenzyl)benzene | Carbonic Anhydrase I (hCA I) | 2.53 ± 0.25 | [5] |

| Novel Bromophenol Derivatives (general series) | Carbonic Anhydrase I (hCA I) | 2.53 ± 0.25 to 25.67 ± 4.58 | [5] |

| Novel Bromophenol Derivatives (general series) | Carbonic Anhydrase II (hCA II) | 1.63 ± 0.11 to 15.05 ± 1.07 | [5] |

| Novel Bromophenol Derivatives (general series) | Acetylcholinesterase (AChE) | 6.54 ± 1.03 to 24.86 ± 5.30 | [5] |

Elucidated Signaling Pathways

The biological effects of this compound derivatives are often mediated through the modulation of critical cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action.

Antioxidant Response Pathway

Certain derivatives have been observed to increase the expression of Thioredoxin Reductase 1 (TrxR1) and Heme Oxygenase-1 (HO-1), key proteins in the cellular antioxidant response, without affecting the master regulator Nrf2.[1]

Pro-Inflammatory Signaling Pathways

Structurally similar compounds have been shown to suppress pro-inflammatory responses by inhibiting key signaling pathways like NF-κB and MAPK, which are central to the inflammatory process.[4]

References

Methodological & Application

Synthesis of Bio-active Derivatives from 2-Bromo-6-methoxyphenol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of diverse derivatives from 2-bromo-6-methoxyphenol, a versatile starting material for the development of novel therapeutic agents. The inherent reactivity of the aromatic bromine atom and the phenolic hydroxyl group allows for a range of chemical modifications, including carbon-carbon bond formation via Suzuki-Miyaura coupling, carbon-nitrogen bond formation through Buchwald-Hartwig amination, and etherification. Derivatives of brominated guaiacols have shown potential as antioxidant, anti-inflammatory, and anticancer agents, making this scaffold a person of interest in medicinal chemistry.[1][2][3]

Key Synthetic Pathways

The primary routes for derivatization of this compound involve three key reactions:

-

Suzuki-Miyaura Coupling: For the formation of a C-C bond, enabling the synthesis of biaryl derivatives.

-

Buchwald-Hartwig Amination: For the formation of a C-N bond, leading to a variety of N-aryl compounds.

-

Williamson Ether Synthesis: For the alkylation of the phenolic hydroxyl group, yielding various ether derivatives.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the synthesis of derivatives from precursors structurally similar to this compound.

Table 1: Buchwald-Hartwig Amination of a this compound Derivative Analogue

| Coupling Partner 1 (Aryl Bromide) | Coupling Partner 2 (Amine) | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1-Bromo-2,3-dimethoxybenzene | 2-Methoxy-4-methylaniline | Pd(OAc)₂ (7 mol%) | XPhos (18 mol%) | Cs₂CO₃ (1.4 equiv) | Toluene | 111 | 72 | 95 | [4] |

Table 2: Suzuki-Miyaura Coupling with a Related 2-Bromopyridine Substrate

| Aryl Bromide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Bromo-6-methylisonicotinaldehyde | Phenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 8 | ~85-95 |

Table 3: Williamson Ether Synthesis of a this compound Derivative

| Phenol | Alkyl Halide | Base | Solvent | Temp. (°C) |

| 4-Formyl-6-methoxyphenol | Ethyl bromoacetate | K₂CO₃ | Not Specified | Not Specified |

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-6-methoxyphenols via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

SPhos (4-10 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

Catalyst and Ligand Addition: In a separate vial, weigh the palladium(II) acetate and SPhos and add them to the reaction flask.

-

Solvent Addition: Add a mixture of anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) to the flask.

-

Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of N-Aryl-2-amino-6-methoxyphenols via Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed amination of this compound with a primary or secondary amine. The conditions are adapted from a similar transformation.[4]

Materials:

-

This compound

-

Amine (primary or secondary, 1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (7 mol%)

-

XPhos (18 mol%)

-

Cesium carbonate (Cs₂CO₃) (1.4 equivalents)

-

Toluene (anhydrous)

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired amine (1.2 equiv), and cesium carbonate (1.4 equiv).

-

Catalyst and Ligand Addition: In a glovebox or under an inert atmosphere, add palladium(II) acetate (0.07 equiv) and XPhos (0.18 equiv) to the Schlenk tube.

-

Solvent Addition: Add anhydrous toluene to the tube.

-

Inert Atmosphere: Evacuate and backfill the Schlenk tube with nitrogen or argon three times.

-

Reaction: Heat the reaction mixture to 111 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography.

Protocol 3: Synthesis of 2-Bromo-6-methoxy-alkoxyphenols via Williamson Ether Synthesis

This protocol provides a general method for the etherification of the phenolic hydroxyl group of this compound.

Materials:

-

This compound

-

Alkyl halide (e.g., ethyl bromoacetate, 1.1 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Acetone or Dimethylformamide (DMF)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in acetone or DMF.

-

Base Addition: Add potassium carbonate (2.0 equiv) to the solution and stir for 15-30 minutes at room temperature.

-

Alkyl Halide Addition: Add the alkyl halide (1.1 equiv) dropwise to the mixture.

-